Physicochemical Properties and Reactivity Profile of (2-(3-Methoxyphenoxy)phenyl)boronic Acid: A Comprehensive Technical Guide
Physicochemical Properties and Reactivity Profile of (2-(3-Methoxyphenoxy)phenyl)boronic Acid: A Comprehensive Technical Guide
Executive Summary
(2-(3-Methoxyphenoxy)phenyl)boronic acid (CAS: 1334402-80-0) is a highly specialized, sterically encumbered arylboronic acid utilized extensively as a building block in advanced organic synthesis and medicinal chemistry. As a Senior Application Scientist, I approach this molecule not merely as a static reagent, but as a dynamic chemical system. Its behavior in solution—governed by its unique ortho-aryloxy substitution—dictates its efficiency in cross-coupling reactions, its hydrolytic stability, and its complexation thermodynamics. This whitepaper deconstructs the physicochemical properties, structural dynamics, and field-proven experimental workflows for this critical compound.
Molecular Architecture & Structural Chemistry
Boronic acids are trivalent, sp²-hybridized boron compounds possessing a vacant p-orbital, rendering them naturally Lewis acidic[1]. In (2-(3-Methoxyphenoxy)phenyl)boronic acid, the boron atom is bonded to a phenyl ring bearing a bulky 3-methoxyphenoxy group at the ortho position.
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Electronic Effects : The ether oxygen acts as a weak π-donor but a strong inductive electron-withdrawing group (EWG). This modulates the electron density of the aromatic system, subtly increasing the Lewis acidity of the boron center compared to an unsubstituted phenylboronic acid.
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Conformational Dynamics : The steric bulk of the ortho-substituent forces the boronic acid moiety out of coplanarity with the primary phenyl ring. Computational models have demonstrated that accurately predicting the pKa of such substituted arylboronic acids requires rigorous accounting of these low-energy conformations, as the orientation of the hydroxyl groups directly impacts the stability of the conjugate base[2].
Physicochemical Properties
Understanding the baseline physical properties is crucial for reaction design, storage, and purification. The table below summarizes the core physicochemical data for (2-(3-Methoxyphenoxy)phenyl)boronic acid[3],[4].
| Property | Value / Description |
| CAS Registry Number | 1334402-80-0 |
| Molecular Formula | C₁₃H₁₃BO₄ |
| Molecular Weight | 244.05 g/mol |
| Melting Point | 71–74 °C |
| Physical State | Off-white to white solid |
| Typical Purity | ≥97% |
Causality in Properties : The relatively low melting point (71–74 °C) compared to other arylboronic acids is a direct consequence of the flexible ether linkage and the meta-methoxy group. These structural features disrupt the highly ordered crystalline packing and intermolecular hydrogen-bonding networks typically observed in simpler boronic acids[1]. Furthermore, the stability constants of its diol esters are highly dependent on the pH and the specific Hammett parameters of its substituents[5].
Chemical Reactivity & Mechanistic Pathways
A. The Boroxine-Boronic Acid Equilibrium
A defining, yet often overlooked, characteristic of arylboronic acids is their propensity to undergo reversible dehydration to form six-membered cyclic anhydrides known as boroxines[6]. This equilibrium is a major component of their physicochemical properties and a complicating factor in reaction stoichiometry[6].
For (2-(3-Methoxyphenoxy)phenyl)boronic acid, the bulky ortho-group provides some steric shielding, but the equilibrium still heavily favors the boroxine trimer under anhydrous conditions or elevated temperatures. Water acts as both a reagent and a catalyst in the hydrolytic sequence that cleaves the boroxine back to the monomer[6].
Caption: Reversible dehydration equilibrium between the arylboronic acid monomer and its boroxine trimer.
B. Suzuki-Miyaura Cross-Coupling Dynamics
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling. The reaction requires the activation of the boronic acid by a base to form a tetrahedral boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate. Due to the ortho-substitution, transmetalation can be the rate-limiting step, necessitating the use of highly active, electron-rich phosphine ligands to accelerate the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting the transmetalation step.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checks to verify causality and prevent downstream failures caused by variable boroxine ratios or incomplete activation.
Protocol 1: Boroxine Dehydration and qNMR Stoichiometry Validation
Purpose : To establish the exact molecular weight equivalent of the reagent batch prior to a sensitive coupling reaction. Commercial samples often contain a mixture of monomer and trimer, corrupting intended stoichiometries[6].
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Sample Preparation : Weigh exactly 15.0 mg of (2-(3-Methoxyphenoxy)phenyl)boronic acid and 5.0 mg of 1,3,5-trimethoxybenzene (internal standard, >99.9% purity) into a 1-dram vial.
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Dissolution : Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 prevents rapid hydrolysis that would occur in non-dried solvents, freezing the monomer/trimer ratio for analysis.
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Data Acquisition : Acquire a quantitative ¹H NMR spectrum (D1 relaxation delay ≥ 10 seconds).
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Self-Validation/Calculation : Integrate the methoxy peak of the internal standard (3.75 ppm, 9H) against the methoxy peak of the boronic acid/boroxine mixture (~3.80 ppm, 3H). The calculated molar ratio will reveal the exact active "Ar-B" concentration, allowing you to adjust your reaction stoichiometry to a precise 1.05 equivalent, preventing both unreacted starting material and difficult-to-remove protodeboronation byproducts.
Protocol 2: Sterically-Accommodating Suzuki-Miyaura Coupling
Purpose : A standardized coupling protocol optimized for ortho-substituted arylboronic acids.
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Reagent Loading : In a Schlenk flask, combine the aryl halide (1.0 equiv), (2-(3-Methoxyphenoxy)phenyl)boronic acid (1.1 equiv based on qNMR assay from Protocol 1), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and anhydrous K₃PO₄ (2.0 equiv).
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Inert Atmosphere : Evacuate and backfill the flask with ultra-pure Argon three times. Causality: Pd(0) complexes are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.
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Solvent Addition : Add a degassed mixture of Toluene/Water (10:1, 0.2 M). Causality: The biphasic system is critical. The water dissolves the K₃PO₄, generating the hydroxide/phosphate ions needed to form the nucleophilic tetrahedral boronate[5], while toluene solubilizes the organic partners.
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Reaction & Monitoring : Heat to 90 °C for 12 hours. Monitor via TLC or LC-MS.
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Workup : Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography.
Handling, Storage, and Stability Considerations
While boronic acids are generally more stable to atmospheric oxidation than their borinic acid counterparts[1], (2-(3-Methoxyphenoxy)phenyl)boronic acid should be stored at 2–8 °C in a tightly sealed container flushed with argon. Exposure to fluctuating humidity will drive the boroxine-boronic acid equilibrium back and forth, leading to variable physical consistency (clumping) and unpredictable effective molecular weights[6].
References
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[3] Title: Superior (2-(3-Methoxyphenoxy)phenyl)boronic Acid for Your Projects | Source: komcity.ru | URL: 3
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[4] Title: Superior (2-(3-Methoxyphenoxy)phenyl)boronic Acid for Your Projects | Source: komcity.ru | URL: 4
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[1] Title: Structure, Properties, and Preparation of Boronic Acid Derivatives | Source: SciSpace | URL: 1
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[5] Title: Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | Source: American Chemical Society | URL: 5
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[6] Title: The Boroxine–Boronic Acid Equilibrium | Source: Journal of the American Chemical Society | URL: 6
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[2] Title: On the Computational Determination of the pKa of Some Arylboronic Acids | Source: MDPI | URL:2
